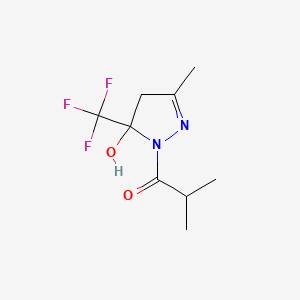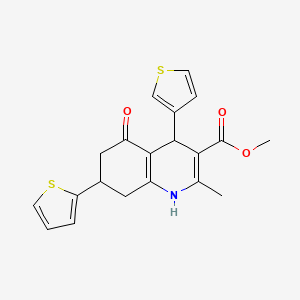![molecular formula C15H13N5O2 B5034205 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as MTTDP, is a synthetic compound that has been widely used in scientific research. It is a diazo dye that has a phenolic hydroxyl group and a triazole ring in its molecular structure. MTTDP has been used in various research fields, including biochemistry, microbiology, and pharmacology, due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is based on its ability to form stable complexes with biomolecules through hydrogen bonding, electrostatic interactions, and pi-pi stacking. The formation of these complexes alters the optical properties of this compound, resulting in a change in color or fluorescence intensity. The specificity and sensitivity of this compound towards different biomolecules depend on the nature and strength of the interactions involved.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal interference with biological processes, making it a suitable tool for biochemical and physiological studies. This compound has been used to measure the activity of enzymes, the binding affinity of ligands, and the localization of cellular structures. This compound has also been used to study the effects of drugs and toxins on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in lab experiments include its ease of use, low cost, and high sensitivity. This compound can be used in a wide range of applications, from simple colorimetric assays to complex imaging studies. However, this compound has some limitations, such as its susceptibility to interference from other compounds and its limited stability under certain conditions. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for the use of 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in scientific research. One potential application is in the development of diagnostic tools for the detection of diseases, such as cancer and infectious diseases. This compound can be used as a biomarker for the presence of specific molecules or cells in biological samples. Another direction is in the development of new imaging techniques that use this compound as a contrast agent. This compound can be modified to target specific cellular structures or pathways, allowing for more precise and informative imaging. Overall, this compound has great potential for advancing our understanding of biological processes and developing new tools for biomedical research.
Synthesemethoden
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be synthesized by the diazotization of 3-amino-4-methoxyphenyl-1H-1,2,4-triazole, followed by coupling with phenol under alkaline conditions. The reaction yields a yellow-orange powder that is soluble in water and organic solvents. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been widely used as a colorimetric reagent for the detection and quantification of various biomolecules, such as proteins, nucleic acids, and enzymes. This compound reacts with these biomolecules to form colored complexes that can be analyzed by spectrophotometry or microscopy. This compound has also been used as a fluorescent probe for the imaging of cells and tissues, due to its ability to selectively bind to certain cellular components.
Eigenschaften
IUPAC Name |
4-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-8-2-10(3-9-13)14-16-15(20-18-14)19-17-11-4-6-12(21)7-5-11/h2-9,21H,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSWWINRFHISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5034158.png)

![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)
![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)

![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
